2-(Azepan-2-YL)-1-cyclopropylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is an organic compound that features a cyclopropyl group attached to a propanone backbone, with an azepane ring substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with azepane under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or acylation to introduce the azepane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can yield alcohol derivatives or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Azepan-2-yl)methanamine: A related compound with a similar azepane ring structure but different functional groups.
2-(Azepan-2-yl)ethan-1-ol hydrochloride: Another compound with an azepane ring, used in different applications.
Azepan-2-yl(morpholino)methanone: A versatile small molecule scaffold with similar structural features.
Uniqueness
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is unique due to its combination of a cyclopropyl group and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C12H21NO |
---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2-(azepan-2-yl)-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(12(14)10-6-7-10)11-5-3-2-4-8-13-11/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
OXSSSXIOUBITBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCCN1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.